tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Description
Historical Context of Dihydroquinoline Derivatives
Dihydroquinoline derivatives have been integral to organic chemistry since the late 19th century, with early synthetic methods like the Skraup and Doebner-Miller reactions laying the groundwork for their study. The Skraup synthesis, involving the cyclization of aniline with glycerol under acidic conditions, initially produced 1,2-dihydroquinoline intermediates, which were later recognized as critical precursors to fully aromatic quinolines. These intermediates were historically challenging to isolate due to their susceptibility to oxidation and disproportionation. However, advancements in the 20th century, such as the use of silver triflate (AgOTf) and nanocrystalline TiO₂ catalysts, enabled the efficient synthesis and stabilization of dihydroquinoline frameworks.
The Doebner-Miller reaction further expanded the scope by demonstrating that 1,2-dihydroquinolines could be isolated in high yields through careful control of reaction conditions, such as acid concentration and temperature. These developments underscored the structural versatility of dihydroquinolines, which feature a partially saturated quinoline ring system that combines the reactivity of both aromatic and non-aromatic heterocycles.
Importance of N-Protected Aminodihydroquinolines in Chemical Research
N-protected aminodihydroquinolines, such as those bearing the tert-butyloxycarbonyl (Boc) group, are pivotal in medicinal and synthetic chemistry. The Boc group serves as a transient protective moiety for amines, enabling selective functionalization of the dihydroquinoline scaffold while mitigating unwanted side reactions during multi-step syntheses. For example, in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators like ivacaftor (VX-770), Boc-protected intermediates are critical for maintaining regiochemical control and enhancing solubility.
Table 1: Comparison of Common N-Protecting Groups in Dihydroquinoline Chemistry
The Boc group’s compatibility with diverse reaction conditions—ranging from Grignard additions to transition metal-catalyzed cross-couplings—makes it indispensable for constructing complex molecules. Additionally, its steric bulk minimizes unwanted interactions in biological systems, making Boc-protected dihydroquinolines valuable in drug discovery.
Overview of tert-Butyl 7-Amino-3,4-dihydroquinoline-1(2H)-carboxylate in Scientific Literature
This compound (C₁₄H₂₀N₂O₂, molecular weight: 248.32 g/mol) is a Boc-protected dihydroquinoline derivative characterized by a partially saturated quinoline core, an exocyclic amine at position 7, and a carbamate group at position 1. Its structure combines the electronic effects of the quinoline ring with the steric and protective features of the Boc group, enabling its use as a versatile intermediate.
Key Structural Features:
- Partially saturated ring : The 3,4-dihydroquinoline moiety introduces conformational flexibility, enhancing binding affinity in pharmaceutical targets.
- Boc protection : The tert-butyloxycarbonyl group at N1 prevents undesired nucleophilic reactions at the amine site during synthetic transformations.
- Amino functionality : The free amine at position 7 allows for further derivatization, such as acylation or Suzuki-Miyaura couplings.
This compound has been utilized in the synthesis of CFTR potentiators, where its Boc group is selectively removed under acidic conditions to generate active drug candidates. Recent studies also highlight its role in synthesizing fluorescent probes and agrochemicals, leveraging the quinoline ring’s photostability and electronic properties.
Properties
IUPAC Name |
tert-butyl 7-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBMKZNMZATOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659446 | |
| Record name | tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351324-70-4 | |
| Record name | tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of 7-Amino-3,4-dihydroquinoline
A direct method involves protecting the primary amine of 7-amino-3,4-dihydroquinoline with Boc anhydride. This reaction is conducted in polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The general reaction is:
This method is efficient but requires pre-synthesized 7-amino-3,4-dihydroquinoline, which may involve multi-step synthesis.
Stepwise Synthesis from Aniline Derivatives
Cyclization of Substituted Anilines
The 3,4-dihydroquinoline core can be constructed via cyclization of an appropriately substituted aniline. For example, 2-aminobenzaldehyde derivatives undergo condensation with β-keto esters or ketones under acidic conditions to form the dihydroquinoline ring. Subsequent Boc protection yields the target compound.
Representative Procedure:
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Cyclization : React 2-amino-5-nitrobenzaldehyde with ethyl acetoacetate in acetic acid at reflux to form 7-nitro-3,4-dihydroquinoline.
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Reduction : Reduce the nitro group to an amine using hydrogen gas and palladium on carbon.
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Boc Protection : Treat the amine with Boc anhydride and triethylamine in dichloromethane.
Coupling Reactions for Carbamate Formation
Use of Coupling Agents
In the patent WO2014184807A2, carbamate formation is achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt). This method ensures high yields and minimizes side reactions.
Example Conditions:
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Reagents : 7-Amino-3,4-dihydroquinoline, Boc anhydride, EDC, HOBt
-
Solvent : Dichloromethane
-
Temperature : 0–25°C
Comparative Analysis of Methods
The table below summarizes key synthetic routes, reagents, and yields:
Critical Parameters and Optimization
Solvent Selection
Polar aprotic solvents (e.g., dichloromethane, THF) are preferred for Boc protection due to their compatibility with anhydrous conditions. Protic solvents like methanol may lead to premature deprotection.
Temperature Control
Reactions are typically conducted at 0–25°C to prevent exothermic side reactions. Elevated temperatures (>40°C) risk Boc group cleavage.
Purification
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >98% purity, as specified by Capot Chemical.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in synthesizing taxane derivatives (e.g., docetaxel analogs) and quinolone antibiotics. For instance, the patent WO2014184807A2 utilizes Boc-protected intermediates to construct complex taxane scaffolds. Similarly, fluoroquinolone prodrugs leverage the Boc group for controlled release .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Quinoline N-oxides.
Reduction products: Tetrahydroquinoline derivatives.
Substitution products: Various alkylated or acylated quinoline derivatives.
Scientific Research Applications
tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its quinoline core, which is a common scaffold in pharmaceuticals.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting or modulating their activity. The molecular targets might include DNA, proteins, or cell membranes, leading to effects such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Substituent Variations on the THQ Core
The THQ scaffold is highly modifiable, with substituent position and type significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations :
Isoquinoline vs. Quinoline Derivatives
The shift from quinoline to isoquinoline alters the nitrogen position, impacting biological activity:
Key Observations :
- Isoquinoline derivatives (e.g., CAS 2102412-01-9) often exhibit distinct binding modes due to altered nitrogen positioning, as seen in kinase inhibition studies .
- Quinoline-based compounds are preferred in opioid receptor research, where the THQ core mimics endogenous peptide frameworks .
Physicochemical Properties
- NMR Data :
- Solubility: Amino derivatives exhibit higher aqueous solubility compared to halogenated or methoxy analogs .
Commercial Availability and Stability
Biological Activity
tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- CAS Number : 351324-70-4
- Boiling Point : Approximately 394.7 °C
- Density : 1.145 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group enhances its ability to form hydrogen bonds, which may facilitate binding to specific molecular targets involved in disease pathways.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that related compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, which are critical for bacterial replication.
Anticancer Potential
Compounds similar to tert-butyl 7-amino-3,4-dihydroquinoline have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Notably, a derivative exhibited an IC50 value in the low micromolar range against several cancer cell lines.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes linked to various diseases. For example, it may inhibit enzymes involved in inflammatory pathways or those overexpressed in certain cancers.
Comparative Studies
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | <10 (varies by cell line) | Enzyme inhibition |
| 7-nitroquinoline | Moderate Antimicrobial | ~15 | DNA gyrase inhibition |
| tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate | Low Anticancer | >20 | Unknown |
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that tert-butyl 7-amino-3,4-dihydroquinoline exhibited superior activity compared to traditional antibiotics.
- Anticancer Research : In vitro studies on breast cancer cell lines showed that treatment with tert-butyl 7-amino-3,4-dihydroquinoline resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
- Enzyme Inhibition : A recent investigation into the inhibition of cyclooxygenase (COX) enzymes revealed that this compound could serve as a lead structure for developing anti-inflammatory drugs.
Q & A
Q. Why do synthetic yields vary significantly between similar procedures?
- Methodological Answer :
- Impurity Profiling : Compare byproducts (e.g., de-Boc intermediates or oxidized quinoline by LC-MS) .
- Reagent Quality : Ensure anhydrous conditions (e.g., molecular sieves for Ti(OEt)₄ reactions) .
- Scale Effects : Optimize stirring rate and temperature gradients for larger batches (>5 mmol) .
Tables for Key Data
Table 1 : Optimized Synthetic Conditions for Key Derivatives
Table 2 : Stability Under Storage Conditions
| Condition | Degradation (%) at 6 Months | Key Observations | Reference |
|---|---|---|---|
| 2–8°C, sealed, Ar | <5% | No Boc cleavage | |
| RT, open air | 25% | Amine oxidation detected | |
| -20°C, desiccated | 8% | Minor hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
